molecular formula C15H13ClN2O3 B4963858 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B4963858
M. Wt: 304.73 g/mol
InChI Key: XCOGFAIISNAURB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the para position of the phenyl ring.

    Amidation: The final step involves the reaction of the chlorinated nitro compound with 4-chloroaniline in the presence of a base such as sodium hydroxide to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-(4-chlorophenyl)-N-(4-methyl-2-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-nitrophenyl)acetamide: Lacks the methyl group on the nitrophenyl ring.

    2-(4-methylphenyl)-N-(4-nitrophenyl)acetamide: Lacks the chlorine atom on the phenyl ring.

    2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide: Lacks the nitro group on the phenyl ring.

Uniqueness

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOGFAIISNAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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